(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with 4-hydroxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-benzofuran-2-yl)-(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of a hydroxyl group.
(3-Amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
(3-Amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone is unique due to the presence of both an amino group and a hydroxyl group, which can participate in various chemical reactions and interactions.
Properties
CAS No. |
301538-52-3 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H11NO3/c16-13-11-3-1-2-4-12(11)19-15(13)14(18)9-5-7-10(17)8-6-9/h1-8,17H,16H2 |
InChI Key |
LKTVTJOPKBNYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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